molecular formula C9H16OSi B11936481 2-(Trimethylsilyl)-2-cyclohexen-1-one

2-(Trimethylsilyl)-2-cyclohexen-1-one

Cat. No.: B11936481
M. Wt: 168.31 g/mol
InChI Key: SXGCQSJRVVKTOH-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-2-cyclohexen-1-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclohexenone ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Cyclohexenone} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: TBAF in anhydrous conditions to remove the trimethylsilyl group.

Major Products:

    Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexenones.

Scientific Research Applications

2-(Trimethylsilyl)-2-cyclohexen-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-2-cyclohexen-1-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through pathways involving silicon-carbon bonds, which are relatively stable and can undergo specific transformations under controlled conditions.

Comparison with Similar Compounds

    Trimethylsilylacetylene: Another organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.

    Trimethylsilyl chloride: A reagent commonly used for introducing trimethylsilyl groups into organic molecules.

    Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins and other organic compounds.

Uniqueness: 2-(Trimethylsilyl)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring and a trimethylsilyl group. This structure imparts specific reactivity patterns and stability, making it particularly useful in synthetic organic chemistry. The compound’s ability to undergo a variety of chemical transformations while maintaining the integrity of the cyclohexenone ring sets it apart from other trimethylsilyl-containing compounds.

Properties

Molecular Formula

C9H16OSi

Molecular Weight

168.31 g/mol

IUPAC Name

2-trimethylsilylcyclohex-2-en-1-one

InChI

InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h7H,4-6H2,1-3H3

InChI Key

SXGCQSJRVVKTOH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCCCC1=O

Origin of Product

United States

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